molecular formula C8H8O3S B6233206 5-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione CAS No. 1781541-86-3

5-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

Cat. No.: B6233206
CAS No.: 1781541-86-3
M. Wt: 184.2
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Description

5-Hydroxy-2,3-dihydro-1λ⁶-benzothiophene-1,1-dione is a sulfur-containing heterocyclic compound characterized by a six-membered benzothiophene core with a fused 1,1-dione (sulfone) group and a hydroxy substituent at position 4.

Properties

CAS No.

1781541-86-3

Molecular Formula

C8H8O3S

Molecular Weight

184.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with thioglycolic acid in the presence of a catalyst to form the desired benzothiophene derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophene derivatives.

Scientific Research Applications

5-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs in the Benzothiophene Family

2,3-Dihydro-1λ⁶-benzothiophene-1,1-dione (CAS 14315-13-0)
  • Structure : Lacks the 5-hydroxy group present in the target compound.
  • Molecular Formula : C₈H₈O₂S
  • Molecular Weight : 168.22 g/mol
  • Properties : A basic benzothiophene dione used as a building block in organic synthesis. The absence of the hydroxy group reduces its polarity compared to the target compound .
rac-(2R,3S)-3-Amino-5-bromo-2-methyl-2,3-dihydro-1λ⁶-benzothiophene-1,1-dione
  • Structure: Features a bromo substituent at position 5, an amino group at position 3, and a methyl group at position 2.
  • Molecular Formula : C₁₀H₁₁BrN₂O₂S
  • Molecular Weight : 319.18 g/mol
(5r)-5-Hydroxy-2,3,4,5-tetrahydro-1λ⁶-benzothiepine-1,1-dione (CAS 1423040-77-0)
  • Structure : A seven-membered tetrahydrobenzothiepine ring with a 5-hydroxy group.
  • Molecular Formula : C₁₀H₁₂O₃S
  • Molecular Weight : 212.27 g/mol
  • Properties : The extended ring system increases conformational flexibility, which may alter binding affinities in biological systems compared to the six-membered target compound .

Functional Analogs: Halogenated Furanones

Mutagen X (MX; 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone)
  • Structure: A halogenated furanone with hydroxy, chloro, and dichloromethyl substituents.
  • Molecular Formula : C₅H₃Cl₃O₃
  • Molecular Weight : 225.44 g/mol
  • Biological Activity: A potent carcinogenic disinfection byproduct (DBP) targeting the urinary bladder in rodents.
  • Comparison: While structurally distinct from benzothiophene diones, MX shares a hydroxy group and sulfone-like electronegative regions. This suggests that 5-hydroxy-substituted compounds, including the target, may warrant toxicity studies to assess carcinogenic risk .

Research Implications and Gaps

  • Structural Activity Relationships (SAR) : The hydroxy group in the target compound may improve solubility but requires empirical validation. Brominated or aminated analogs demonstrate how substituents modulate reactivity .
  • Pharmacological Potential: Tetrahydrobenzothiepine derivatives are documented as pharmaceutical intermediates, suggesting the target compound could have unexplored therapeutic applications .

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